3-Bromo-2,6-dichloropyridine

Chemoselective cross-coupling Polyhalogenated heterocycles Iterative synthesis

Researchers face uncontrolled product mixtures when functionalizing symmetric 2,6-dichloropyridine analogs. This polyhalogenated pyridine solves the selectivity problem via a built-in reactivity hierarchy. - **Orthogonal reactivity**: C3 bromine couples first (oxidative addition > C-Cl), enabling two-step sequential functionalization without protecting groups. - **Pharmaceutical relevance**: Direct precursor to 3-bromo-2,6-difluoropyridine; supports asymmetric Suzuki couplings (up to 92% ee). - **Supply**: Multiple batch sizes available for R&D to pilot scale.

Molecular Formula C5H2BrCl2N
Molecular Weight 226.88 g/mol
CAS No. 866755-20-6
Cat. No. B1287612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,6-dichloropyridine
CAS866755-20-6
Molecular FormulaC5H2BrCl2N
Molecular Weight226.88 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Br)Cl)Cl
InChIInChI=1S/C5H2BrCl2N/c6-3-1-2-4(7)9-5(3)8/h1-2H
InChIKeyPZHASTRIYXMWKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,6-dichloropyridine: Technical Baseline


3-Bromo-2,6-dichloropyridine is a polyhalogenated pyridine derivative with the molecular formula C₅H₂BrCl₂N and a molecular weight of 226.89 g/mol. It contains a bromine atom at the 3-position and chlorine atoms at the 2- and 6-positions of the pyridine ring. The compound is a cream to white crystalline solid with a melting point of 68–71 °C and a predicted boiling point of 255.0 ± 35.0 °C at 760 mmHg [1]. Its substitution pattern confers a distinct chemoselectivity profile that is exploited in sequential cross-coupling reactions for pharmaceutical and agrochemical intermediate synthesis [2].

Selection Logic
Chemoselective C–Br coupling over C–Cl enables orthogonal reactivity
Workflow
Iterative cross-coupling for pharmaceutical and agrochemical intermediates
Use Context
Building block for polyarylpyridine and fluorinated heterocycle synthesis

3-Bromo-2,6-dichloropyridine: Irreplaceability in Synthesis


Substituting 3-Bromo-2,6-dichloropyridine with a simpler analog such as 2,6-dichloropyridine or a differently substituted bromochloropyridine fundamentally alters the achievable synthetic sequence. In 2,6-dichloropyridine, the two chlorine atoms at C2 and C6 exhibit comparable reactivity, which precludes site-selective mono-functionalization and often results in mixtures of mono- and diarylated products [1]. The introduction of a bromine atom at C3 creates a reactivity hierarchy: the C–Br bond is more reactive in oxidative addition than the C–Cl bonds, enabling chemoselective cross-coupling at the 3-position while preserving the chloro substituents for subsequent orthogonal transformations [2]. This orthogonal reactivity is absent in analogs lacking the C3 bromine, making them unsuitable for synthetic sequences that require iterative, site-differentiated bond formation.

Target

3-Bromo-2,6-dichloropyridine: Orthogonal C–Br/C–Cl reactivity enables site-selective mono-coupling

Substitute Risk

2,6-Dichloropyridine: Lacks bromine; non-selective coupling yields product mixtures and limits synthetic control

Target

Retains chlorine handles after C3 coupling for subsequent orthogonal steps

Substitute Risk

Other bromochloropyridine isomers: Different regiochemistry alters coupling sequence and scaffold outcome

3-Bromo-2,6-dichloropyridine: Comparative Evidence


Chemoselective Suzuki–Miyaura Coupling at C3

3-Bromo-2,6-dichloropyridine enables exclusive coupling at the C3 position due to the superior reactivity of the C–Br bond over C–Cl bonds. In contrast, 2,6-dichloropyridine lacks this chemoselective handle, and Suzuki–Miyaura reactions on 2,6-dichloropyridine with most phosphine ligands afford mixtures of mono- and diarylated cross-coupling products as well as competing oligomerization of the boronic acid [1]. The presence of the bromine atom provides a clear reactivity hierarchy: C–Br oxidative addition occurs preferentially, leaving both C2 and C6 chlorine atoms intact for subsequent functionalization [2]. This orthogonal reactivity is a fundamental advantage in convergent and iterative synthesis.

C3 Chemoselective Coupling
Class-level
Target: Selective mono-coupling at C3 (C–Br), C2/C6 Cl intact
Comparator: 2,6-Dichloropyridine gives mono-/diarylated mixtures
Reported chemoselectivity advantage supports efficient iterative synthesis.
Class-level inference; ligand-dependent selectivity.
Chemoselective cross-coupling Polyhalogenated heterocycles Iterative synthesis

Halogen Exchange to 3-Bromo-2,6-difluoropyridine

3-Bromo-2,6-dichloropyridine undergoes selective halogen exchange with cesium fluoride in DMSO to yield 3-bromo-2,6-difluoropyridine . This transformation is not possible with 2,6-dichloropyridine (which lacks the bromine atom) or with 3-bromo-2-chloropyridine (which yields a different difluoro substitution pattern). The reaction proceeds at room temperature and provides access to fluorinated pyridine scaffolds that are otherwise difficult to synthesize. This demonstrates the compound's utility as a precursor to further functionalized heterocycles.

Halogen Exchange Route
Data to verify
CsF, DMSO, rt → 3-bromo-2,6-difluoropyridine
Note: Analogs lack specific difluoro pattern
Supports precursor role for fluorinated pyridine building blocks.
Source data to verify; method context.
Halogen exchange Fluorinated building blocks Nucleophilic aromatic substitution

Asymmetric Suzuki–Miyaura Coupling

3-Bromopyridine derivatives, including 3-bromo-2,6-dichloropyridine, serve as effective substrates for asymmetric Suzuki–Miyaura cross-coupling to produce chiral heterocyclic biaryls. Using a chiral-bridged biphenyl monophosphine ligand (L1), a series of chiral heterocyclic biaryls with a pyridyl moiety were prepared in moderate to good yields with up to 92% ee [1]. In contrast, 2,6-dichloropyridine does not contain a C–Br bond at the 3-position and therefore cannot participate in this enantioselective coupling at the same site. The bromine atom is essential for the oxidative addition step that initiates the catalytic cycle under the mild conditions required for high enantioselectivity.

Asymmetric Coupling ee
Class-level
Up to 92% ee
3-bromopyridine substrates, chiral monophosphine L1, Pd cat.
Supports enantioselective synthesis of chiral heterocyclic biaryls.
Class-level inference; 3-bromopyridine scope.
Asymmetric catalysis Chiral biaryls Enantioselective cross-coupling

Chemoselective Tetraarylpyridine Synthesis

3-Bromo-2,6-dichloropyridine is structurally and synthetically related to 3,5-dibromo-2,6-dichloropyridine, a key intermediate for the synthesis of tetraarylpyridines. In the latter compound, chemoselective Suzuki–Miyaura reactions at the two bromine positions proceed with complete retention of the C2 and C6 chlorine atoms, enabling sequential introduction of distinct aryl groups to generate 2,3,5,6-tetraarylpyridines containing two different aryl moieties [1]. The target compound, 3-bromo-2,6-dichloropyridine, represents the mono-brominated analog of this highly chemoselective scaffold and offers analogous orthogonal reactivity at its single bromine site.

Tetraarylpyridine Access
Reported
Target: Mono-arylation at C3, C2/C6 chlorine retained
Analog: 3,5-Dibromo analog enables two orthogonal couplings
Supports sequential orthogonal coupling strategy in polyaryl synthesis.
Analogous scaffold evidence; Pd catalysis.
Chemoselective coupling Polyaryl heterocycles Iterative functionalization

3-Bromo-2,6-dichloropyridine: Validated Applications


Iterative Trisubstituted Pyridine Synthesis

3-Bromo-2,6-dichloropyridine enables a two-step sequential functionalization strategy: (1) chemoselective Suzuki–Miyaura coupling at the C3 bromine position, followed by (2) subsequent coupling at either C2 or C6 chlorine positions. This orthogonal reactivity, established by the C–Br versus C–Cl reactivity difference, eliminates the need for protecting group manipulations and minimizes byproduct formation . The approach is directly supported by the chemoselectivity data for 2,6-dichloropyridine systems, where the absence of a bromine handle leads to uncontrolled product mixtures [1].

3-Bromo-2,6-difluoropyridine Building Block

3-Bromo-2,6-dichloropyridine is the direct precursor to 3-bromo-2,6-difluoropyridine via halogen exchange with cesium fluoride in DMSO at room temperature . The resulting fluorinated pyridine retains the C3 bromine atom for subsequent cross-coupling while introducing fluorine substituents that modulate lipophilicity, metabolic stability, and electronic properties. This scaffold is valuable in medicinal chemistry for the development of kinase inhibitors and other bioactive molecules, and cannot be accessed from non-brominated or differently substituted analogs.

Chiral Heterocyclic Biaryl Synthesis

3-Bromo-2,6-dichloropyridine serves as a substrate for asymmetric Suzuki–Miyaura coupling to generate chiral heterocyclic biaryls with up to 92% enantiomeric excess . The C3 bromine atom is essential for this transformation; chloropyridine analogs either require harsher conditions incompatible with high enantioselectivity or fail to undergo the desired coupling entirely. This application is particularly relevant for pharmaceutical programs targeting chiral atropisomeric biaryl motifs, which are increasingly common in drug candidates.

Polyarylpyridine Scaffold Synthesis

Building on the established chemoselective reactivity of the 2,6-dichloro-3-bromopyridine framework, this compound is used as a key intermediate for constructing polyarylpyridine architectures. The C3 bromine atom undergoes exclusive cross-coupling in the presence of the C2 and C6 chlorine atoms, which can be subsequently functionalized in a second orthogonal coupling step . This strategy is validated by the successful synthesis of tetraarylpyridines from 3,5-dibromo-2,6-dichloropyridine, where the same bromine-chlorine chemoselectivity principle operates [1].

Application
Selection Property
Validation Focus
Iterative trisubstituted pyridine synthesis
Orthogonal C–Br/C–Cl reactivity
Site-selective mono-coupling vs. non-selective mixtures
3-Bromo-2,6-difluoropyridine building block
Halogen exchange reactivity
Retained bromine handle for subsequent coupling
Chiral heterocyclic biaryl synthesis
Asymmetric Suzuki–Miyaura coupling capability
Enantioselectivity review (up to high ee reported)
Polyarylpyridine scaffold construction
Chemoselective bromine coupling with chlorine retention
Sequential orthogonal coupling strategy
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